molecular formula C19H17NO B1372745 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde CAS No. 1082409-50-4

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde

Cat. No. B1372745
M. Wt: 275.3 g/mol
InChI Key: JQBCYSFEOYJREH-UHFFFAOYSA-N
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Description

“2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a tetrahydronaphthalene group, which is a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The indole group consists of a benzene ring fused to a pyrrole ring, and the tetrahydronaphthalene group consists of two fused cyclohexane rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution, nucleophilic addition, or oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .

Scientific Research Applications

Indole Synthesis and Applications

Indole structures, such as 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde, are significant in organic chemistry and pharmaceuticals. Indole synthesis has been a focal point for organic chemists, given its presence in many biologically active compounds. A comprehensive review outlines the classification of indole syntheses, illuminating the various strategies and types of reactions involved, such as Bartoli, Bischler, and Fischer indole syntheses. The study emphasizes the importance of understanding these methodologies to avoid redundancy and focus on genuine challenges in indole synthesis (Taber & Tirunahari, 2011).

Biologically Active Derivatives

Indole and its derivatives exhibit a spectrum of biological activities. For instance, polysubstituted optically active tetrahydro-β-carboline derivatives, functionalized on the C-1 position, are common in many indole-based alkaloids and commercial drugs. The stereoselective Pictet-Spengler reaction is pivotal for synthesizing these privileged tetrahydro-β-carboline scaffolds. The study highlights the growth in the enantioselective synthesis of these scaffolds, signifying their importance in drug discovery and the wide array of synthetic methodologies available (Rao, Maiti, & Chanda, 2017).

Flavor Compound Synthesis

Aldehydes, including branched chain aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in various food products. These compounds are formed and degraded from amino acids, with research extensively detailing their production pathways, influencing factors, and their presence in different food products. Understanding these pathways is essential for controlling the formation of desired flavor compound levels, where indole-based structures might contribute to the synthesis or modification of these compounds (Smit, Engels, & Smit, 2009).

Safety And Hazards

As with any chemical compound, handling “2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be used in the development of new pharmaceuticals or in other chemical industries .

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12,20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCYSFEOYJREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C(C4=CC=CC=C4N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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